(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
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Description
(-)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, commonly referred to as TBTP, is a synthetic organic compound with a wide range of applications in scientific research. TBTP is a versatile molecule that has been used in the synthesis of various compounds, such as polymers, dyes, and pharmaceuticals. It has also been used in the development of new drugs and in the study of biochemical and physiological processes.
Scientific Research Applications
Synthesis and Characterization
The research into benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents exemplifies the synthetic applications of related structures. This study discusses the synthesis of benzofused thiazole derivatives and their evaluation for antioxidant and anti-inflammatory activities, highlighting the potential for developing new therapeutic agents from these compounds (Raut et al., 2020).
Pharmacological Evaluation
Another example includes the evaluation of thiophene analogues of known carcinogens, which underscores the importance of structural analogues in assessing carcinogenic potential and understanding the mechanisms of action (Ashby et al., 1978). These studies provide insights into the relationship between chemical structure and biological activity, contributing to the design of safer and more effective drugs.
Environmental and Analytical Chemistry
In the context of environmental and analytical chemistry, the study of human urinary carcinogen metabolites provides an application of related compounds for biomonitoring tobacco exposure and cancer risk. This research highlights the utility of specific metabolites as biomarkers for carcinogen dose, exposure delineation, and metabolic profiling (Hecht, 2002).
Molecular Docking and Biological Activity
The synthesis and pharmacological evaluation of novel compounds, including their molecular docking studies, illustrate the application of these chemical structures in discovering new antioxidant and anti-inflammatory agents. This involves the development of benzofused thiazole derivatives and the assessment of their activities, showcasing the integration of synthetic chemistry, pharmacology, and computational methods in drug discovery (Raut et al., 2020).
properties
IUPAC Name |
(2S)-3-(1-benzothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-16(2,3)21-15(20)17-12(14(18)19)8-10-9-22-13-7-5-4-6-11(10)13/h4-7,9,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURVSBJYXHTRJQ-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CSC2=CC=CC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90935094 |
Source
|
Record name | 3-(1-Benzothiophen-3-yl)-N-[tert-butoxy(hydroxy)methylidene]alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90935094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid | |
CAS RN |
154902-51-9 |
Source
|
Record name | 3-(1-Benzothiophen-3-yl)-N-[tert-butoxy(hydroxy)methylidene]alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90935094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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